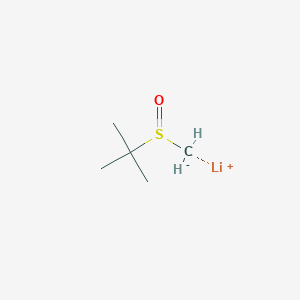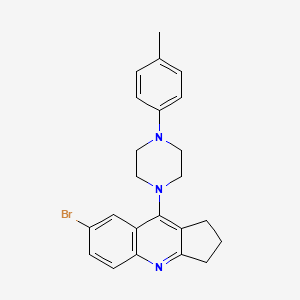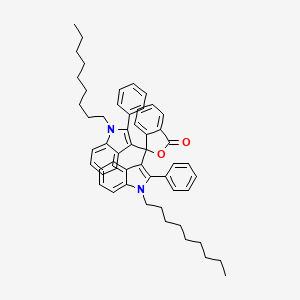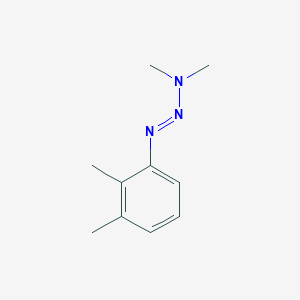
(1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene is a chemical compound characterized by its unique structure, which includes a triazene group attached to a dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 2,3-dimethylaniline with a suitable diazonium salt under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to minimize impurities and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid or halogens in the presence of a catalyst are employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of (1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene involves its interaction with specific molecular targets. The triazene group can undergo cleavage to release reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-1-(2,3-Dimethylphenyl)-3,3-dimethyltriaz-1-ene: shares similarities with other triazene compounds, such as:
Uniqueness
- This compound is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. The position of the methyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
52388-49-5 |
|---|---|
Fórmula molecular |
C10H15N3 |
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
N-[(2,3-dimethylphenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H15N3/c1-8-6-5-7-10(9(8)2)11-12-13(3)4/h5-7H,1-4H3 |
Clave InChI |
RXDLJQYWYBREMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N=NN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


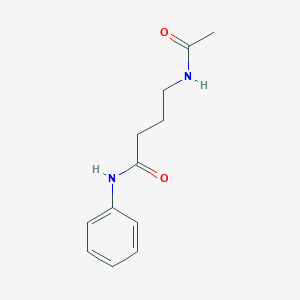
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
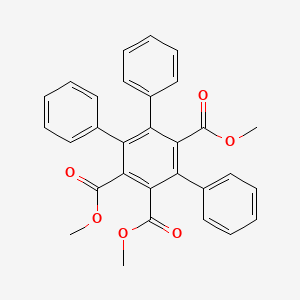
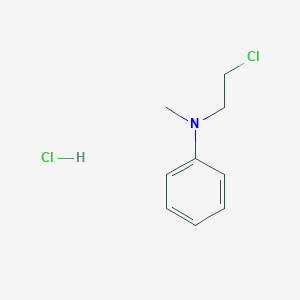

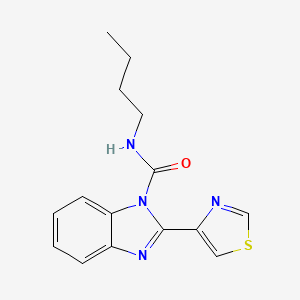

![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)
